
3-(3-Aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride is a useful research compound. Its molecular formula is C16H29Cl3N6O4 and its molecular weight is 475.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of similar compounds, such as 6-amino-3-methylpyrimidine-2,4-dione, has been analyzed using X-ray methods, which is crucial for understanding their molecular arrangement and potential applications in various fields (Schwabenländer, Kirfel, & Müller, 1998).
Synthesis and Chemical Reactions
- Studies have demonstrated the synthesis of derivatives of 6-methylpyrimidine-2,4-dione, which is structurally related, and their potential applications in creating new compounds with diverse chemical properties (Lin-lin & Dong, 2010).
Formation of Schiff Bases
- Research on the formation of Schiff bases derived from pyrimidine compounds has been carried out. This includes the study of their molecular structure and potential applications in various chemical syntheses (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Novel Synthesis Methods
- Novel methods for synthesizing pyrimidine-2,4-dione derivatives have been proposed. These methods can lead to the development of new compounds with applications in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antimicrobial and Antibacterial Activities
- Certain pyrimidine-2,4-dione derivatives have been synthesized and tested for their anti-inflammatory and antimicrobial properties. This indicates potential applications in medical and pharmaceutical research (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Optical and Nonlinear Optical Properties
- The optical and nonlinear optical (NLO) properties of pyrimidine-based derivatives have been studied. This research could be significant for applications in optical device fabrication and drug discovery (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that aminopropyl compounds, such as 3-aminopropyltriethoxysilane (aptes), are widely used to supply amino groups for further modifications on various materials .
Mode of Action
Similar compounds like aptes are known to interact with their targets through the process of silanization, which involves the functionalization of surfaces with alkoxysilane molecules . This process allows for the covalent attachment of organic films to metal oxides such as silica and titania .
Biochemical Pathways
Related compounds have been shown to activate death receptor (dr) pathways in prion diseases . Activation of DRs can regulate cell survival or apoptosis, autophagy, and necroptosis based on the adaptors they interact with .
Pharmacokinetics
Similar compounds like ciraparantag, an anticoagulant reversal agent, are known to reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity .
Result of Action
Similar compounds like aptes have been shown to enhance the dispersibility and anti-bacterial property of metal oxide nanoparticle (monp) surfaces .
Action Environment
Similar compounds like aptes are known to be used in a variety of environments, including the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Propiedades
IUPAC Name |
3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13N3O2.3ClH/c2*1-10-6-3-7(12)11(8(10)13)5-2-4-9;;;/h2*3,6H,2,4-5,9H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGPLRTSQTXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CCCN.CN1C=CC(=O)N(C1=O)CCCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl3N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)
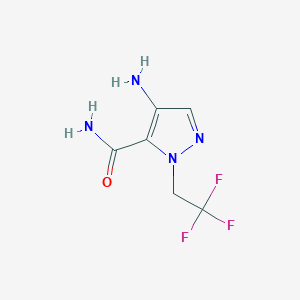
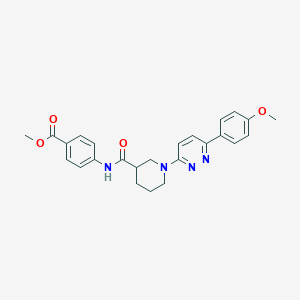
![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)
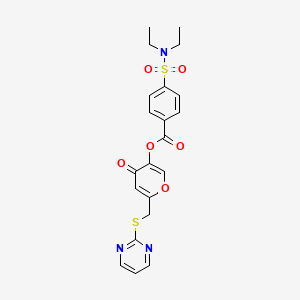
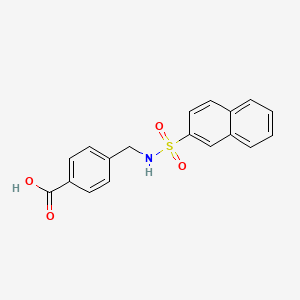
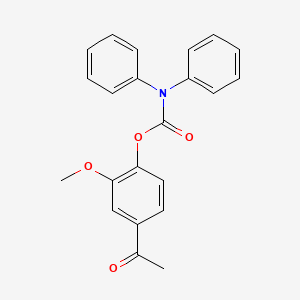
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)
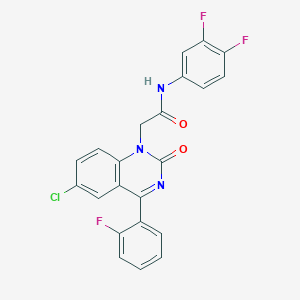
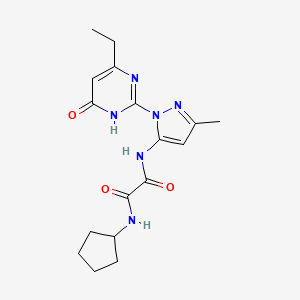
![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)
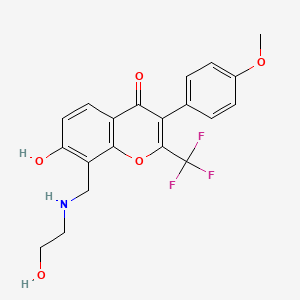
![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)
